1H-1,2,3,4-tetrazole-5-carbohydrazide
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Overview
Description
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to bioactive molecules .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets, which may lead to changes in the target’s function .
Result of Action
It’s known that tetrazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3,4-tetrazole-5-carbohydrazide . For instance, the compound’s density and acidity coefficient (pKa) can affect its interaction with targets and its stability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3,4-tetrazole-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 5-aminotetrazole with hydrazine hydrate under controlled conditions . The reaction typically occurs in a solvent such as ethanol or water, and the product is isolated through crystallization or filtration.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3,4-tetrazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole-5-carboxylic acid, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares structural similarities with 1H-1,2,3,4-tetrazole-5-carbohydrazide and is also used in the synthesis of energetic materials.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another related compound with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its high nitrogen content and versatile reactivity, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2H-tetrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6O/c3-4-2(9)1-5-7-8-6-1/h3H2,(H,4,9)(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMQZFYZVHJLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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